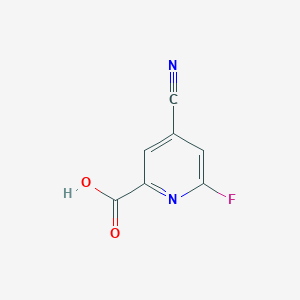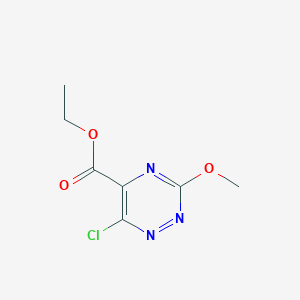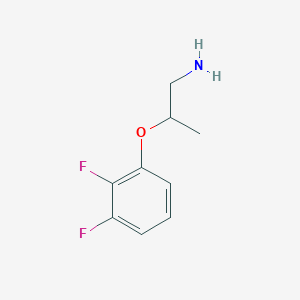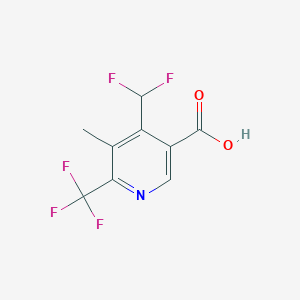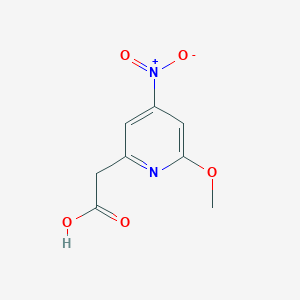![molecular formula C15H16ClNO3 B14859167 2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B14859167.png)
2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol involves several steps. One common synthetic route includes the reaction of 4-chloro-2,5-dimethoxyaniline with formaldehyde and phenol under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target .
Comparison with Similar Compounds
2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol can be compared with similar compounds such as:
4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol: This compound has an additional chloro group, which may affect its reactivity and applications.
2-{[(4-Bromo-2,5-dimethoxyphenyl)amino]methyl}phenol: The presence of a bromo group instead of a chloro group can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Properties
Molecular Formula |
C15H16ClNO3 |
|---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
2-[(4-chloro-2,5-dimethoxyanilino)methyl]phenol |
InChI |
InChI=1S/C15H16ClNO3/c1-19-14-8-12(15(20-2)7-11(14)16)17-9-10-5-3-4-6-13(10)18/h3-8,17-18H,9H2,1-2H3 |
InChI Key |
QNPMOAHGSDSDOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NCC2=CC=CC=C2O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


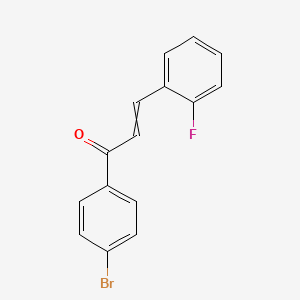
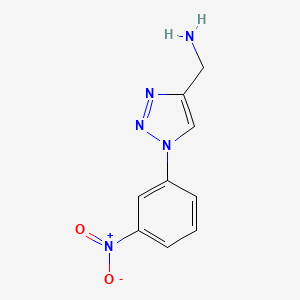

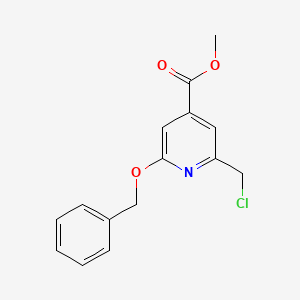
![4-[(4-chloro-3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14859121.png)
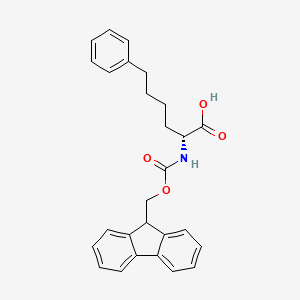
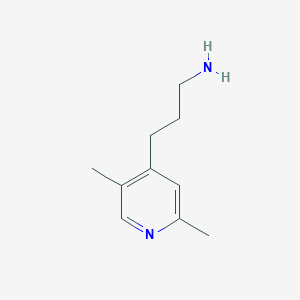
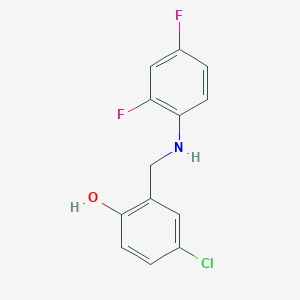
![Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14859156.png)
